Integrin αvβ3 Inhibition: A Differentiated Target Profile from Antimalarial Biguanides
In a structure-based virtual screening study, 1-(3,4-dichlorophenyl)biguanide was identified as a novel inhibitor of integrin αvβ3, a key target in angiogenesis and tumor metastasis [1]. This mechanism is distinct from the DHFR inhibition exhibited by antimalarial biguanides like proguanil and chlorproguanil [2]. The compound inhibited cell motility and angiogenesis in a time- and dose-dependent manner. While an exact IC50 for the functional assays was not reported, a related binding assay reported an IC50 of 38.5 µM for inhibition of integrin αvβ3 [3].
| Evidence Dimension | Inhibition of Integrin αvβ3 |
|---|---|
| Target Compound Data | IC50 = 38.5 µM |
| Comparator Or Baseline | Antimalarial biguanides (e.g., proguanil, chlorproguanil) inhibit DHFR, not integrin αvβ3. Proguanil is a prodrug; its active metabolite cycloguanil has a Ki of 0.5-1.5 nM against P. falciparum DHFR. |
| Quantified Difference | Target compound has measurable integrin αvβ3 inhibitory activity, whereas antimalarial biguanides have no reported activity at this target. |
| Conditions | Inhibition of integrin αvβ3 (BindingDB BDBM50100977) |
Why This Matters
This unique target engagement provides a clear basis for selecting 1-(3,4-dichlorophenyl)biguanide over antimalarial biguanides for research in angiogenesis, tumor metastasis, and related fields.
- [1] Zhou, Y., Peng, H., Ji, Q., Qi, J., Zhu, Z., & Yang, C. (2006). Discovery of small molecule inhibitors of integrin alphavbeta3 through structure-based virtual screening. Bioorganic & Medicinal Chemistry Letters, 16(22), 5878-5882. View Source
- [2] National Cancer Institute. (2024). Proguanil Hydrochloride. NCI Thesaurus. View Source
- [3] BindingDB. (n.d.). BDBM50100977 (3,4-dichloro-phenylbiguanide). View Source
